molecular formula C6H6BrN5S B2987603 5-(4-Bromo-1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-03-6

5-(4-Bromo-1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2987603
M. Wt: 260.11
InChI Key: DFYSRMLIHOBPGM-UHFFFAOYSA-N
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Description

The compound “(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol” is a halogenated heterocycle . It has the empirical formula C5H7BrN2O and a molecular weight of 191.03 .


Molecular Structure Analysis

The molecular structure of “(4-bromo-1-methyl-1H-pyrazol-3-yl)methanamine” is represented by the linear formula C5H8BrN3 .


Physical And Chemical Properties Analysis

“(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol” is a solid at room temperature . It has a boiling point of 308.4°C at 760 mmHg and a melting point of 94°C .

Safety And Hazards

The safety data for “(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol” indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, respiratory irritation, and may cause an allergic skin reaction . It is also harmful if inhaled .

properties

IUPAC Name

5-(4-bromo-1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN5S/c1-12-2-3(7)4(11-12)5-9-10-6(8)13-5/h2H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYSRMLIHOBPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NN=C(S2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

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